![molecular formula C15H12BrF2NO B5371316 N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide](/img/structure/B5371316.png)
N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide, also known as BDF, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BDF is a member of the phenylacetamide family of compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide in lab experiments is its selectivity for COX-2, which allows for targeted inhibition of inflammation and pain without affecting the production of other prostaglandins. However, one limitation of this compound is its low solubility in water, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Another area of research is the development of more soluble forms of this compound to improve its bioavailability and effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2-bromo-4,6-difluoroaniline and 2-methylphenylacetyl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a melting point of 163-165°C.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. It has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties in preclinical studies.
Eigenschaften
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO/c1-9-4-2-3-5-10(9)6-14(20)19-15-12(16)7-11(17)8-13(15)18/h2-5,7-8H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNQHVARUVTLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.